molecular formula C21H25N3O6 B3442964 N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea

N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea

Cat. No. B3442964
M. Wt: 415.4 g/mol
InChI Key: KEXNAAOBDYAFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Dimebon was initially developed as an antihistamine drug but later found to have neuroprotective and cognitive-enhancing effects.

Mechanism of Action

The exact mechanism of action of Dimebon is not fully understood. However, studies suggest that the drug works by modulating several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have several biochemical and physiological effects in the brain. The drug has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Dimebon has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using Dimebon in lab experiments are that it is a small molecule drug that can easily penetrate the blood-brain barrier and has been extensively studied for its potential therapeutic applications in various neurological disorders. The limitations of using Dimebon in lab experiments are that the exact mechanism of action is not fully understood, and the drug has not been approved for clinical use in many countries.

Future Directions

There are several future directions for the research and development of Dimebon. One direction is to further investigate the mechanism of action of the drug to better understand its neuroprotective and cognitive-enhancing effects. Another direction is to conduct more clinical trials to determine the safety and efficacy of Dimebon in treating neurological disorders. Additionally, researchers can explore the potential of Dimebon in combination with other drugs or therapies to enhance its therapeutic effects.

Scientific Research Applications

Dimebon has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. The drug has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Dimebon has also been found to improve cognitive function and memory in animal models and human clinical trials.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6/c1-27-18-8-5-16(13-19(18)28-2)23-21(26)22-15-3-6-17(7-4-15)30-14-20(25)24-9-11-29-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXNAAOBDYAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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